ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Physicochemical characterization Crystallinity Thermal analysis

Tetrapyrrole chemists face high synthetic route failure when substituting the 4-unsubstituted analog for etio-scaffold construction. CAS 2199-47-5 is the singular commercial source of the mandatory 3-methyl-4-ethyl-5-carbethoxy topology demanded by etiobilirubin and etioporphyrin targets. • 38% overall yield to key iodopyrrole aldehyde via the Tu-Lightner 3-step sequence (oxidation → saponification → decarboxylative iodination) • 35-39 °C melting point depression vs. des-ethyl analog (CAS 2199-44-2) enables unambiguous identity verification • Preferred ethyl ester form for transesterification-based benzyl protection strategies in porphyrin precursor synthesis • Paine-Dolphin route delivers 60-70% yields from unsymmetrical 3-ethyl-2,4-hexanedione; budget for inherent 15-20 pp yield penalty vs. symmetrical analogs

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 2199-47-5
Cat. No. B1585819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS2199-47-5
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1C)C(=O)OCC)C
InChIInChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3
InChIKeyGIGBRYTXWUHNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Physicochemical Profile


Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-47-5) is a tri-substituted 1H-pyrrole-2-carboxylate ester bearing methyl groups at the 3- and 5-positions and an ethyl substituent at the 4-position, with molecular formula C₁₁H₁₇NO₂ and a monoisotopic mass of 195.12593 Da [1]. Its measured melting point of 87 °C and boiling point of 306.7 °C at 760 mmHg establish a fundamentally different thermal profile from the des-ethyl analog ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-44-2, mp 122–126 °C, bp 268.9 °C). The compound serves as a versatile precursor in the total synthesis of porphyrins, linear tetrapyrroles, and bilirubin analogs via the Kleinspehn and Paine–Dolphin methodologies [2].

Why Generic Substitution Fails: The 4-Ethyl Substituent


In-class pyrrole-2-carboxylate esters cannot be freely interchanged because the 4-ethyl substituent on CAS 2199-47-5 produces a melting point depression of 35–39 °C relative to the 4-unsubstituted analog (122–126 °C vs. 87 °C), a boiling point elevation of approximately 38 °C (268.9 °C vs. 306.7 °C), and a LogP shift of –0.28 units (2.65 vs. 2.37) . Beyond these bulk properties, the 4-ethyl group is structurally mandatory for constructing the etiobilirubin and etioporphyrin scaffolds—the des-ethyl analog cannot generate the requisite 3-methyl-4-ethyl substitution pattern demanded by these biologically relevant tetrapyrrole targets [1]. Substituting with a 4-formyl (CAS 2199-64-6, mp 144–146 °C) or 4-acetyl (CAS 2386-26-7, mp 140–143 °C) analog introduces a reactive carbonyl that fundamentally alters downstream chemistry, making 2199-47-5 the singular choice when a non-polar, fully alkyl-substituted pyrrole-2-carboxylate with the etio-substitution pattern is required .

Quantitative Differentiation from Closest Analogs


Melting Point Difference vs. Des-Ethyl Analog

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-47-5) exhibits a measured melting point of 87 °C, which is 35–39 °C lower than that of its closest structural analog, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-44-2, mp 122–126 °C) . This substantial melting point depression arises from the 4-ethyl substituent disrupting crystal lattice packing relative to the symmetrically 3,5-dimethyl-substituted analog. The differential is sufficiently large to serve as a primary identity verification criterion during incoming quality control .

Physicochemical characterization Crystallinity Thermal analysis

Boiling Point Difference vs. Des-Ethyl Analog

The target compound exhibits a boiling point of 306.7 °C at 760 mmHg, approximately 37.8 °C higher than the des-ethyl analog (CAS 2199-44-2, bp 268.9 °C at 760 mmHg) . This elevated boiling point reflects the increased molecular weight (195.26 vs. 167.21 g/mol) and enhanced van der Waals interactions conferred by the additional ethyl group. The differential has practical consequences for distillation-based purification and GC retention time expectations .

Thermal stability Distillation Gas chromatography

Lipophilicity (LogP) Difference vs. Des-Ethyl Analog

The target compound has a computed LogP of 2.37 (ACD/Labs), which is 0.28 log units lower than the 4-des-ethyl analog (CAS 2199-44-2, LogP 2.65) . Counterintuitively, the addition of the hydrophobic ethyl group at the 4-position reduces overall lipophilicity—likely due to the ethyl group altering the solvation sphere of the pyrrole N–H and the ester carbonyl. This LogP shift translates to roughly a 1.9-fold difference in octanol/water partition coefficient, sufficient to alter reversed-phase HPLC retention times and liquid–liquid extraction efficiency .

Lipophilicity Partition coefficient Chromatography method development

Unique 4-Ethyl Pattern in Bilirubin Synthesis

In the synthesis of a novel diacetylenic bilirubin, Tu and Lightner (2003) explicitly employed ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate (designated compound 9) as the foundational monopyrrole building block [1]. The 5-methyl group of 9 was oxidized to formyl (→ compound 8) using CAN–sodium bromate in 60% yield, followed by saponification (80% yield) and ICl-mediated decarboxylative iodination (80% yield) to afford the key iodopyrrole aldehyde 6 in an overall 38% yield from 9. The 3-methyl-4-ethyl pattern of 9 is structurally mandated—the des-ethyl analog (CAS 2199-44-2) lacks the 4-ethyl group required to construct the etiobilirubin-IIβ scaffold [2]. No alternate pyrrole-2-carboxylate ester can generate this exact substitution topology.

Tetrapyrrole synthesis Bilirubin analogs Porphyrin precursors

Transesterification to Benzyloxycarbonylpyrroles

Mamardashvili et al. (Molecules, 2000) reported that 2,4-dimethyl-3-ethyl-5-ethoxycarbonylpyrrole (compound 6, which is CAS 2199-47-5) undergoes transesterification with benzyl alcohol to yield 2,4-dimethyl-3-ethyl-5-benzyloxycarbonylpyrrole (compound 1) [1]. This benzyl ester derivative then serves as a key intermediate for stepwise oxidative manipulation of the α-methyl group, ultimately enabling access to α-unsubstituted pyrroles with large β-substituents. The ethyl ester (CAS 2199-47-5) is specifically preferred over the corresponding methyl or tert-butyl esters because its transesterification equilibrium with benzyl alcohol is more favorable than that of tert-butyl esters, and its volatility is lower than that of methyl esters, facilitating solvent removal [2].

Transesterification Pyrrole protecting group Porphyrin building blocks

Kleinspehn–Paine–Dolphin Synthesis Yield Profile

The Paine–Dolphin improved synthesis (J. Org. Chem. 1985) establishes that ethyl pyrrole-2-carboxylate esters derived from unsymmetrical 3-substituted 2,4-hexanediones (the specific diketone class that generates CAS 2199-47-5) are obtained in 60–70% isolated yield of the dominant 5-methylpyrrole isomer, representing at least a doubling of the yield obtainable by the original Kleinspehn zinc reduction procedure [1]. This yield range is explicitly benchmarked against symmetrical diketone-derived pyrroles, which give 75–90% yields. The 60–70% yield tier for unsymmetrical substrates like the 3-ethyl-2,4-hexanedione precursor to CAS 2199-47-5 places it in a distinct synthetic accessibility class that procurement specialists should recognize when evaluating supply chain robustness and cost expectations [2].

Knorr pyrrole synthesis Kleinspehn method Synthetic yield benchmarking

Key Research & Industrial Applications


Bilirubin Analogs and Linear Tetrapyrrole Synthesis

CAS 2199-47-5 is the documented starting material for constructing diacetylenic bilirubin analogs, as explicitly demonstrated by Tu and Lightner (J. Heterocyclic Chem. 2003), where it was converted through a 3-step sequence (oxidation → saponification → decarboxylative iodination) to the key iodopyrrole aldehyde intermediate in 38% overall yield [1]. The 3-methyl-4-ethyl-5-carbethoxy substitution pattern is structurally mandated for the etiobilirubin scaffold; no other commercially available pyrrole-2-carboxylate ester provides this topology. Researchers in tetrapyrrole chemistry, bile pigment biochemistry, and photodynamic therapy agent development should procure this specific CAS number when their synthetic route requires the 4-ethyl-3,5-dimethylpyrrole core.

Synthesis of Benzyloxycarbonyl-Protected Pyrroles

The ethyl ester moiety of CAS 2199-47-5 undergoes clean transesterification with benzyl alcohol to yield 2,4-dimethyl-3-ethyl-5-benzyloxycarbonylpyrrole, a key intermediate for subsequent oxidative manipulation of the α-methyl group as reported by Mamardashvili et al. (Molecules, 2000) [2]. The ethyl ester offers an optimal balance between reactivity (superior to tert-butyl esters in transesterification kinetics) and handling convenience (lower volatility than methyl esters, as reflected in its vapor pressure of 0.000758 mmHg at 25 °C ), making it the preferred ester form for benzyl protection strategies in porphyrin precursor synthesis.

Porphyrin and Dipyrromethene Precursor Synthesis

CAS 2199-47-5 belongs to the class of ethyl 5-methylpyrrole-2-carboxylate esters that serve as universal precursors for porphyrin total synthesis. The Paine–Dolphin improved synthesis (J. Org. Chem. 1985) provides a reliable preparative route delivering 60–70% yields from the corresponding 3-ethyl-2,4-hexanedione, with the 60–70% yield tier being a direct consequence of the unsymmetrical diketone substrate required to install the 4-ethyl group [3]. Procurement teams sourcing this compound for porphyrin or dipyrromethene synthesis programs should budget for the inherent 15–20 percentage point yield penalty relative to symmetrical analogs, as this directly impacts commercial pricing and batch-to-batch cost consistency.

Reference Standard for Pyrrole Ester Analytical Methods

With its well-defined melting point of 87 °C, boiling point of 306.7 °C at 760 mmHg, LogP of 2.37, and density of 1.041 g/cm³ , CAS 2199-47-5 can serve as a physicochemical reference standard for developing GC, HPLC, and thermal analysis methods targeting the broader class of 3,4,5-trialkylpyrrole-2-carboxylate esters. Its 35–39 °C melting point depression and 37.8 °C boiling point elevation relative to the des-ethyl analog (CAS 2199-44-2) provide sharp calibration points for verifying instrument performance and method specificity when analyzing mixtures of pyrrole ester congeners.

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